Methyl 4-(difluoromethyl)-3-methylpicolinate
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Overview
Description
Methyl 4-(difluoromethyl)-3-methylpicolinate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a picolinate structure, which is a derivative of pyridine. The unique chemical properties of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-3-methylpicolinate typically involves the introduction of the difluoromethyl group into the picolinate structure. One common method is the difluoromethylation of a suitable precursor using difluorocarbene reagents. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(difluoromethyl)-3-methylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of substituted picolinates .
Scientific Research Applications
Methyl 4-(difluoromethyl)-3-methylpicolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Methyl 4-(difluoromethyl)-3-methylpicolinate exerts its effects is primarily through its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes .
Comparison with Similar Compounds
- Methyl 4-(trifluoromethyl)-3-methylpicolinate
- Methyl 4-(chloromethyl)-3-methylpicolinate
- Methyl 4-(bromomethyl)-3-methylpicolinate
Comparison: Methyl 4-(difluoromethyl)-3-methylpicolinate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its trifluoromethyl and halomethyl analogs, the difluoromethyl group offers a balance of lipophilicity and electronic effects, making it a versatile compound in various applications .
Properties
Molecular Formula |
C9H9F2NO2 |
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Molecular Weight |
201.17 g/mol |
IUPAC Name |
methyl 4-(difluoromethyl)-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H9F2NO2/c1-5-6(8(10)11)3-4-12-7(5)9(13)14-2/h3-4,8H,1-2H3 |
InChI Key |
BPAITNZDLDDTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1C(=O)OC)C(F)F |
Origin of Product |
United States |
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